Cas no 1396809-17-8 ((4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone)

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperazine core linked to an imidazole moiety via an ethyl spacer, with a thiophene-2-carbonyl group at the 1-position. This structure imparts versatility in coordination chemistry and potential biological activity, making it useful in medicinal chemistry research. The imidazole group enhances metal-binding properties, while the thiophene carbonyl contributes to electronic modulation. Its balanced lipophilicity and hydrogen-bonding capacity suggest applicability in drug design, particularly for targeting enzymes or receptors. The compound's synthetic flexibility allows for further derivatization, enabling structure-activity relationship studies. Suitable for controlled reactions, it serves as a key intermediate in developing pharmacologically active molecules.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone structure
1396809-17-8 structure
Product Name:(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS No:1396809-17-8
MF:C14H18N4OS
MW:290.383921146393
CID:6366044
PubChem ID:71788590
Update Time:2025-06-07

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(1H-imidazol-1-yl)ethyl]-4-(thiophene-2-carbonyl)piperazine
    • VU0536196-1
    • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
    • F6199-0180
    • [4-(2-imidazol-1-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone
    • 1396809-17-8
    • AKOS024537770
    • Inchi: 1S/C14H18N4OS/c19-14(13-2-1-11-20-13)18-9-7-16(8-10-18)5-6-17-4-3-15-12-17/h1-4,11-12H,5-10H2
    • InChI Key: OHLOTMPJVDUTCP-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N1CCN(CCN2C=NC=C2)CC1)=O

Computed Properties

  • Exact Mass: 290.12013238g/mol
  • Monoisotopic Mass: 290.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 69.6Ų

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone Pricemore >>

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Additional information on (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone

Professional Introduction to Compound with CAS No. 1396809-17-8 and Product Name: (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone

Compound with the CAS number 1396809-17-8 and the product name (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal research. The structural framework of this molecule incorporates key pharmacophoric elements, including a piperazine moiety and a thiophene ring, which are well-documented for their role in modulating biological pathways and enhancing therapeutic efficacy.

The piperazine component of the molecule is particularly noteworthy, as it is a heterocyclic amine that frequently appears in pharmacologically active agents. Piperazine derivatives are known for their versatility in interacting with biological targets, making them valuable scaffolds for designing novel therapeutics. In particular, the presence of a 1H-imidazol-1-yl substituent appended to the piperazine ring introduces an additional layer of chemical functionality, which can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. This structural feature is particularly relevant in the context of developing small-molecule inhibitors or agonists for neurological and cardiovascular disorders.

The thiophen-2-yl moiety further enriches the molecular architecture of this compound, providing a sulfur-rich scaffold that is often associated with enhanced binding interactions in biological systems. Thiophene derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The methanone group linking the piperazine and thiophene components serves as a bridging moiety, ensuring structural integrity while allowing for conformational flexibility. This balance between rigidity and flexibility is critical for optimizing drug-like properties such as bioavailability and target engagement.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone scaffold exhibits strong potential for interacting with enzymes and receptors involved in metabolic disorders. Specifically, preliminary docking studies indicate favorable binding affinities with key targets such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs), which are central to signaling pathways implicated in inflammation and immune response. These findings align with the growing interest in developing next-generation therapeutics that modulate immunomodulatory pathways.

The synthesis of this compound represents a culmination of sophisticated organic chemistry techniques, including multi-step functionalization of heterocyclic precursors. The introduction of the 1H-imidazol-1-yl group necessitates precise control over reaction conditions to ensure regioselectivity and minimize side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the carbon-carbon bonds essential for the molecule's core structure. These synthetic strategies not only enhance yield but also improve scalability, which is crucial for transitioning from laboratory-scale preparations to industrial production.

In parallel with synthetic chemistry efforts, pharmacokinetic studies are being conducted to evaluate the metabolic fate and distribution of this compound in vivo. The presence of both piperazine and thiophene moieties suggests potential interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosing regimens. Preliminary data indicate that the compound exhibits moderate bioavailability following oral administration, with a reasonable half-life that would support repeated dosing protocols.

The therapeutic potential of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone is further underscored by its ability to modulate key signaling pathways relevant to modern medicine. For instance, its structural features suggest activity against targets implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine-thiophene core has been hypothesized to interfere with aberrant protein aggregation processes by inhibiting kinases that drive pathogenic phosphorylation cascades. Additionally, its immunomodulatory properties make it a candidate for addressing autoimmune disorders where dysregulation of inflammatory responses plays a central role.

As research progresses, interdisciplinary collaboration between chemists, biologists, and clinicians will be essential for translating laboratory findings into clinical applications. The integration of high-throughput screening technologies will accelerate the identification of novel derivatives with enhanced pharmacological profiles. Furthermore, advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will facilitate detailed structural characterization and purity assessment.

The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing protocols. The (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone compound is being evaluated under Good Laboratory Practice (GLP) conditions to generate comprehensive toxicological data sets required for regulatory submissions. These studies will encompass acute toxicity assessments, chronic toxicity models, genotoxicity screens, and reproductive toxicity evaluations to ensure patient safety throughout drug development.

In conclusion,(4-(2-(1H-imidazol-1-yilethypiperazin - 1 - yl)(thiophen - 2 - ylmethanone) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and anticipated biological activities. The interplay between its piperazine and thiophene components offers multiple avenues for therapeutic intervention across diverse disease indications. As scientific understanding deepens through ongoing research initiatives,this compound has the potential to contribute significantly toward addressing unmet medical needs in an era defined by precision medicine approaches.

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